FFN 102 mesylate

Dopaminergic Synapse Imaging Neurotransmitter Transport Presynaptic Terminal Labeling

Generic fluorescent probes cannot simultaneously label DAT and VMAT2 transport pathways, limiting accurate presynaptic dopamine analysis. FFN 102 mesylate serves as a dual DAT/VMAT2 substrate with pH-responsive fluorescence (pKa 6.2), enabling correlated optical and electrochemical monitoring of exocytosis. • Maximal fluorescence contrast between vesicular pH (~5) and extracellular pH (~7.4). • No significant binding to 38 CNS receptors, ensuring signal specificity. • Proven for two-photon imaging of dopamine release in live brain slices.

Molecular Formula C12H14ClNO6S
Molecular Weight 335.76
CAS No. 1883548-92-2
Cat. No. B2789334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFFN 102 mesylate
CAS1883548-92-2
Molecular FormulaC12H14ClNO6S
Molecular Weight335.76
Structural Identifiers
SMILESCS(=O)(=O)O.C1=C(C2=CC(=C(C=C2OC1=O)O)Cl)CCN
InChIInChI=1S/C11H10ClNO3.CH4O3S/c12-8-4-7-6(1-2-13)3-11(15)16-10(7)5-9(8)14;1-5(2,3)4/h3-5,14H,1-2,13H2;1H3,(H,2,3,4)
InChIKeyZEZDFYRVIVZPAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

FFN 102 mesylate (CAS 1883548-92-2): A pH-Responsive Dual DAT/VMAT2 Fluorescent False Neurotransmitter Probe for Dopaminergic Synapse Visualization and Activity Monitoring


FFN 102 mesylate (4-(2-aminoethyl)-6-chloro-7-hydroxychromen-2-one;methanesulfonic acid) is a synthetic fluorescent false neurotransmitter (FFN) that acts as a dual substrate for both the dopamine transporter (DAT) and the vesicular monoamine transporter 2 (VMAT2). This compound is a polar, pH-responsive fluorophore with a pKa of 6.2, enabling its selective accumulation in dopaminergic neurons and synaptic vesicles [1]. As a biogenic neurotransmitter analog, it combines pH-dependent fluorescence with electroactivity, allowing for coupled optical and electrochemical monitoring of vesicular exocytosis [2]. Its unique ability to report on both DAT-mediated uptake and VMAT2-mediated vesicular loading makes it a critical tool for probing presynaptic dopamine dynamics.

The Pitfalls of Generic Substitution: Why FFN 102 mesylate (CAS 1883548-92-2) Cannot Be Replaced by Single-Target or Structurally Similar Probes


Simple structural analogs or generic fluorescent probes cannot substitute for FFN 102 mesylate because its precise functional profile—combined DAT and VMAT2 transport with pH-sensitive fluorescence—is critical for its intended research applications [1]. Substituting a probe like FFN 200 (a selective VMAT2 substrate) or FFN 206 (a VMAT2 substrate with no DAT activity) would fail to label dopaminergic neurons via DAT-mediated uptake, fundamentally altering the experimental readout [2]. Furthermore, the specific pKa of 6.2 for FFN 102 is finely tuned to provide maximal fluorescence contrast between acidic vesicular pH (~5) and neutral extracellular pH (~7.4), a property that cannot be assumed for other coumarin-based dyes or fluorescent neurotransmitter analogs . Therefore, the selection of FFN 102 mesylate is a non-negotiable requirement for studies requiring the precise interrogation of the dopamine uptake, storage, and release cycle.

Quantitative Evidence Guide: Verifiable Differentiation of FFN 102 mesylate (CAS 1883548-92-2) Against Comparable Probes


Dual DAT/VMAT2 Substrate Functionality vs. Single-Target Probes (FFN 200 and FFN 206)

FFN 102 mesylate is a functional substrate for both the dopamine transporter (DAT) and the vesicular monoamine transporter 2 (VMAT2), enabling labeling of the entire dopaminergic presynaptic apparatus [1]. In contrast, the comparator FFN 200 is a selective VMAT2 substrate with no DAT activity, and FFN 206 is also a selective VMAT2 substrate that exhibits no detectable inhibition of DAT . This functional divergence is critical for experimental design.

Dopaminergic Synapse Imaging Neurotransmitter Transport Presynaptic Terminal Labeling

Receptor Selectivity Profile: Minimal Off-Target Binding to 38 CNS Receptors

FFN 102 mesylate exhibits a clean selectivity profile, showing no significant binding to a broad panel of 38 central nervous system (CNS) receptors, including dopamine and serotonin receptors, at concentrations up to 10 µM . This contrasts with other probes like imipramine, which binds serotonin/dopamine receptors and other off-target sites . FFN-102 does show some inhibition of the serotonin receptor subtype 5-HT2c (Ki ≈ 3 µM) and weak DAT inhibition (13.6% at 10 µM), but this minimal off-target activity is generally accepted for its intended applications .

Receptor Binding Off-Target Effects Assay Specificity

pH-Dependent Fluorescence for Ratiometric Exocytosis Reporting

FFN 102 mesylate is engineered with a phenol pKa of 6.2, which is optimal for distinguishing between the acidic lumen of a synaptic vesicle (pH ~5.0-5.5) and the neutral extracellular space (pH ~7.4) . This property enables it to act as a ratiometric reporter: its excitation maxima shift from 340 nm at pH 5 to 370 nm at pH 7.4 . Upon exocytosis, the probe experiences a sharp pH increase, resulting in a significant increase in fluorescence emission intensity (at 453 nm), providing a direct optical readout of vesicle fusion events [1].

Exocytosis Monitoring pH-Sensitive Dyes Optical Imaging

Demonstrated Functional Labeling of Dopaminergic Terminals in Brain Tissue

The utility of FFN 102 mesylate is validated in ex vivo brain slice experiments. In dorsal striatal slices, FFN 102 selectively labels dopaminergic synaptic terminals, and its uptake is dependent on DAT function [1]. Quantitative analysis shows that the number of fluorescent puncta (representing labeled terminals) is drastically reduced in slices from DAT-knockout (KO) mice (9 ± 3 puncta) compared to wild-type (WT) controls (217 ± 7 puncta), confirming its specificity for DAT-mediated uptake in native tissue [2].

Brain Slice Imaging Dopaminergic Neurotransmission In Situ Staining

Optimized Application Scenarios for FFN 102 mesylate (CAS 1883548-92-2) in Advanced Neuroscience Research


High-Resolution Optical Imaging of Dopamine Exocytosis in Acute Brain Slices

FFN 102 mesylate is the probe of choice for researchers using two-photon or standard fluorescence microscopy to visualize individual dopamine release events from presynaptic terminals in live brain slices [1]. Its dual DAT/VMAT2 transport ensures selective labeling of dopaminergic boutons, while its pH-sensitive fluorescence (pKa 6.2) provides a robust optical signal that intensifies upon vesicle fusion with the plasma membrane . This application is uniquely enabled by the probe's specific properties and cannot be replicated with VMAT2-selective probes like FFN 200 or FFN 206, which would fail to label the terminals via the DAT pathway [2].

Coupled Electrochemical and Optical (Amperometry/TIRF) Studies of Single-Vesicle Exocytosis

A key industrial/research application for FFN 102 mesylate is in multi-modal assays that simultaneously record the electrochemical signature and the fluorescent signal of a single exocytotic event [3]. As a substrate for both DAT and VMAT2, it loads into secretory vesicles and can be oxidized on a carbon-fiber electrode, generating a quantifiable amperometric spike. The correlated optical signal from its pH-dependent fluorescence allows for unprecedented spatiotemporal resolution in tracking vesicle fusion [4]. This dual functionality is a property of the core molecule and is not achievable with most other fluorescent probes.

Characterizing Dopaminergic Phenotype and Function in Stem Cell-Derived Neurons

FFN 102 mesylate is employed as a functional marker to confirm the identity and assess the maturity of dopaminergic neurons differentiated from pluripotent stem cells . Its specific uptake via DAT and subsequent loading into VMAT2-positive vesicles serves as a definitive readout of functional dopaminergic transport machinery . This is a more rigorous and informative assessment than simple immunostaining for tyrosine hydroxylase (TH), as it reports on the functional state of the cells. The compound's clean receptor profile (no binding to 38 CNS receptors) ensures that observed signals are not confounded by interactions with other neurotransmitter systems .

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